butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine: is a chemical compound characterized by its unique structure, which includes a butyl group, a fluoroethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with butylamine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluoroethyl and pyrazole groups on biological systems. It may serve as a model compound for investigating the interactions between these functional groups and biological molecules .
Medicine: Its unique structure may allow for the design of new therapeutic agents targeting specific biological pathways .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the pyrazole ring can interact with specific enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
- Butyl({[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl})amine
- Butyl({[1-(2-bromoethyl)-1H-pyrazol-4-yl]methyl})amine
Uniqueness: Butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical and biological properties. The fluoroethyl group can enhance the compound’s stability and reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H18FN3 |
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Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C10H18FN3/c1-2-3-5-12-7-10-8-13-14(9-10)6-4-11/h8-9,12H,2-7H2,1H3 |
InChI Key |
BTYBXSBJJCQQPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CN(N=C1)CCF |
Origin of Product |
United States |
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